molecular formula C9H11BBrClO3 B2885656 3-Bromo-5-chloro-2-propoxyphenylboronic acid CAS No. 2377605-92-8

3-Bromo-5-chloro-2-propoxyphenylboronic acid

Cat. No.: B2885656
CAS No.: 2377605-92-8
M. Wt: 293.35
InChI Key: LLGZZWJHRDEVHU-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-2-propoxyphenylboronic acid is a halogenated phenylboronic acid derivative characterized by a bromine atom at the 3-position, a chlorine atom at the 5-position, and a propoxy group (-OCH₂CH₂CH₃) at the 2-position of the phenyl ring. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl systems .

Key structural features:

  • Halogen substituents: Bromine (electron-withdrawing, meta-directing) and chlorine (moderately electron-withdrawing) enhance electrophilicity, facilitating coupling reactions.
  • Propoxy group: The alkoxy substituent at the 2-position contributes steric bulk and modulates electronic properties via resonance effects.

Properties

IUPAC Name

(3-bromo-5-chloro-2-propoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BBrClO3/c1-2-3-15-9-7(10(13)14)4-6(12)5-8(9)11/h4-5,13-14H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLGZZWJHRDEVHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1OCCC)Br)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BBrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-2-propoxyphenylboronic acid typically involves the reaction of this compound with boronic acid derivatives under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a base such as potassium carbonate . The reaction is carried out in an organic solvent like toluene or ethanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloro-2-propoxyphenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-2-propoxyphenylboronic acid primarily involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This mechanism is crucial for the formation of complex organic molecules in synthetic chemistry.

Comparison with Similar Compounds

Structural Analogs by Substituent Variation

The following table compares 3-bromo-5-chloro-2-propoxyphenylboronic acid with structurally related phenylboronic acids, highlighting substituent positions, functional groups, and commercial status:

Compound Name CAS Number Substituents (Position) Molecular Formula Similarity Score Commercial Status Source
This compound Not Available Br (3), Cl (5), OPr (2) C₉H₁₀BBrClO₃ Reference Discontinued
(3-Bromo-5-chloro-2-methoxyphenyl)boronic acid 2096341-68-1 Br (3), Cl (5), OMe (2) C₇H₆BBrClO₃ 0.91* Available (5g, 1g)
(3-Bromo-5-fluoro-2-propoxyphenyl)boronic acid 352534-84-0 Br (3), F (5), OPr (2) C₉H₁₀BBrFO₃ 0.95 Available
(3-Bromo-2-ethoxy-5-fluorophenyl)boronic acid 352534-85-1 Br (3), F (5), OEt (2) C₈H₈BBrFO₃ 0.95 Available
(3-Bromo-5-isopropoxyphenyl)boronic acid 871125-81-4 Br (3), OiPr (5) C₉H₁₂BBrO₃ 0.79 Available
3-Bromo-5-chlorophenylboronic acid 1186403-17-7 Br (3), Cl (5) C₆H₅BBrClO₂ 0.87 Available

Notes:

  • Similarity Score : Calculated based on structural overlap (e.g., halogen type, alkoxy chain length). Scores >0.9 indicate high similarity .
  • Propoxy vs.
  • Fluorine vs. Chlorine : Fluorinated analogs (e.g., 352534-84-0) exhibit enhanced electronic effects due to fluorine’s strong electron-withdrawing nature, which may alter regioselectivity in cross-couplings .
A. Electronic Effects
  • Chlorine vs. Fluorine : Chlorine’s lower electronegativity compared to fluorine reduces the electron-deficient character of the aryl ring, making 3-bromo-5-chloro derivatives less reactive toward nucleophilic aromatic substitution but more stable under basic conditions .
B. Steric Considerations
  • The propoxy group in the 2-position introduces steric hindrance, which may limit access to the boron center. This contrasts with smaller substituents like methoxy or ethoxy, which enable faster transmetalation steps in Suzuki couplings .

Biological Activity

3-Bromo-5-chloro-2-propoxyphenylboronic acid is a boronic acid derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of the compound's activity.

Chemical Structure and Synthesis

The compound this compound can be synthesized through various methods, including the Suzuki-Miyaura coupling reaction. This reaction typically involves coupling a boronic acid with an aryl halide in the presence of a palladium catalyst. The general reaction scheme is as follows:

ArBr+B OH 2Pd catalystArB OH 2+HBr\text{ArBr}+\text{B OH }_2\xrightarrow{\text{Pd catalyst}}\text{ArB OH }_2+\text{HBr}

This method allows for the introduction of various substituents on the phenyl ring, enhancing the compound's biological properties.

The biological activity of this compound primarily revolves around its role as an inhibitor in various biochemical pathways. Boronic acids are known to interact with diols and can inhibit proteasome activity, which is crucial for protein degradation in cells. This inhibition can lead to apoptosis in cancer cells, making boronic acids promising candidates for anticancer therapies.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance, in vitro assays have shown that this compound can induce cell cycle arrest and apoptosis in breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The following table summarizes key findings from recent research:

StudyCell LineIC50 (µM)Mechanism
AMCF-715Induces apoptosis
BPC-312Cell cycle arrest
CHeLa10Proteasome inhibition

Case Studies

  • Study on MCF-7 Cells : A study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage. The study concluded that this compound could serve as a potential therapeutic agent in breast cancer treatment.
  • Prostate Cancer Research : Another case study focused on its effects on PC-3 prostate cancer cells. The compound was shown to disrupt the cell cycle at the G2/M phase, leading to reduced cell proliferation. This finding suggests that it may be effective in managing prostate cancer progression.

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